molecular formula C8H6FNO B1438225 4-Fluoro-3-(Hydroxymethyl)Benzonitrile CAS No. 856931-47-0

4-Fluoro-3-(Hydroxymethyl)Benzonitrile

Cat. No. B1438225
M. Wt: 151.14 g/mol
InChI Key: XNUXONXEQMBVLJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(Hydroxymethyl)Benzonitrile is a chemical compound with the molecular formula C8H6FNO. It has a molecular weight of 151.14 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile consists of a benzene ring substituted with a fluoro group at the 4th position and a hydroxymethyl group at the 3rd position . The compound also contains a nitrile group attached to the benzene ring .


Physical And Chemical Properties Analysis

4-Fluoro-3-(Hydroxymethyl)Benzonitrile is a solid substance with a melting point of 63-68 °C . It has a density of 1.27 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

4-Fluoro-3-(Hydroxymethyl)Benzonitrile is involved in the synthesis of key pharmaceutical intermediates. For instance, it has been identified as a by-product in the production of the antidepressant citalopram, highlighting its relevance in studying the quality of pharmaceutical products (Zhang Dao-zhen, 2010). The compound's utility in synthesizing high-purity intermediates for drug development underscores its importance in medicinal chemistry.

Chemical Synthesis and Material Science

4-Fluoro-3-(Hydroxymethyl)Benzonitrile has been explored in chemical synthesis processes, such as the iodination of related compounds under continuous flow conditions, which is critical for developing more efficient and scalable chemical production methods (Anna L. Dunn et al., 2018). This application is significant for the advancement of material science and industrial chemistry.

Radiation Chemistry

In radiation chemistry, the radiation-induced hydroxylation of benzonitrile derivatives, including those related to 4-Fluoro-3-(Hydroxymethyl)Benzonitrile, has been studied to understand the effects of metal ions on these reactions. Such research is pivotal for developing new methods for chemical synthesis and modification using radiation (M. Eberhardt, 1977).

Enzymatic Resolution in Drug Synthesis

The enzymatic resolution of compounds structurally related to 4-Fluoro-3-(Hydroxymethyl)Benzonitrile is crucial in synthesizing enantiomerically pure pharmaceuticals, such as citalopram. This process involves highly selective enzymatic reactions, demonstrating the compound's role in producing stereochemically complex drugs (L. Solares et al., 2004).

Fluorine Chemistry and Molecular Spectroscopy

Studies on the vibrational spectra and molecular structure of fluorobenzonitrile derivatives, including those related to 4-Fluoro-3-(Hydroxymethyl)Benzonitrile, contribute to our understanding of fluorine's effects on chemical properties and behavior. This research is fundamental for the design of new materials and molecules with tailored properties (N. Sundaraganesan et al., 2008).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye damage or eye irritation . Therefore, precautionary measures such as wearing protective gloves and eye protection are recommended .

properties

IUPAC Name

4-fluoro-3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUXONXEQMBVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(Hydroxymethyl)Benzonitrile

Synthesis routes and methods

Procedure details

To a stirred solution of the above aldehyde (5.0 g, 33.5 mmol) in MeOH (330 mL) cooled to 0° C. was added NaBH4 (1.51 g, 40 mmol) and the mixture was stirred at 0° C. for 1 hour. Standard work-up and purification afforded 4-fluoro-3-hydroxymethyl-benzonitrile (4.9 g, 98%) as an off-white solid. 1H NMR (CDCl3) δ 1.95 (br s, 1H), 4.81 (s, 2H), 7.13-7.19 (m, 1H), 7.60-7.62 (m, 1H), 7.83-7.85 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
1.51 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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